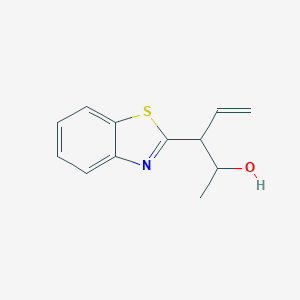
3-(1,3-Benzothiazol-2-yl)pent-4-en-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,3-Benzothiazol-2-yl)pent-4-en-2-ol, also known as BZPEN, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. BZPEN belongs to the family of benzothiazole derivatives, which have been extensively studied for their biological activities.
Mecanismo De Acción
The mechanism of action of 3-(1,3-Benzothiazol-2-yl)pent-4-en-2-ol is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in the target cells. In particular, 3-(1,3-Benzothiazol-2-yl)pent-4-en-2-ol has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. By inhibiting this enzyme, 3-(1,3-Benzothiazol-2-yl)pent-4-en-2-ol can induce DNA damage and cell death in cancer cells.
Efectos Bioquímicos Y Fisiológicos
3-(1,3-Benzothiazol-2-yl)pent-4-en-2-ol has been shown to exhibit a range of biochemical and physiological effects in various cell types. In cancer cells, 3-(1,3-Benzothiazol-2-yl)pent-4-en-2-ol has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In microbial cells, 3-(1,3-Benzothiazol-2-yl)pent-4-en-2-ol has been shown to inhibit the growth and proliferation of various pathogenic bacteria and viruses. In addition, 3-(1,3-Benzothiazol-2-yl)pent-4-en-2-ol has been shown to exhibit antioxidant and anti-inflammatory activities, which may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(1,3-Benzothiazol-2-yl)pent-4-en-2-ol has several advantages for use in lab experiments, including its ease of synthesis, high purity, and low toxicity. However, 3-(1,3-Benzothiazol-2-yl)pent-4-en-2-ol also has some limitations, including its limited solubility in water and some organic solvents, which can make it difficult to work with in certain experimental setups. In addition, the mechanism of action of 3-(1,3-Benzothiazol-2-yl)pent-4-en-2-ol is not fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 3-(1,3-Benzothiazol-2-yl)pent-4-en-2-ol. One area of interest is the development of novel derivatives of 3-(1,3-Benzothiazol-2-yl)pent-4-en-2-ol with improved biological activities and pharmacokinetic properties. Another area of interest is the elucidation of the mechanism of action of 3-(1,3-Benzothiazol-2-yl)pent-4-en-2-ol, which could lead to the development of more targeted and effective therapies. Finally, the use of 3-(1,3-Benzothiazol-2-yl)pent-4-en-2-ol as a fluorescent probe for the detection of heavy metal ions in water is an area of growing interest, and further research in this area could lead to the development of new environmental monitoring tools.
Métodos De Síntesis
3-(1,3-Benzothiazol-2-yl)pent-4-en-2-ol can be synthesized through a multi-step process starting from 2-aminobenzenethiol and 4-penten-2-one. The first step involves the condensation of 2-aminobenzenethiol with acetic anhydride to form 2-acetamidobenzenethiol. This compound is then treated with sodium hydroxide to obtain 2-mercaptobenzenethiol. In the next step, 4-penten-2-one is added to the reaction mixture, and the resulting product is purified by column chromatography to obtain 3-(1,3-Benzothiazol-2-yl)pent-4-en-2-ol.
Aplicaciones Científicas De Investigación
3-(1,3-Benzothiazol-2-yl)pent-4-en-2-ol has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental chemistry. In medicinal chemistry, 3-(1,3-Benzothiazol-2-yl)pent-4-en-2-ol has been shown to exhibit anticancer, antimicrobial, and antiviral activities. In materials science, 3-(1,3-Benzothiazol-2-yl)pent-4-en-2-ol has been used as a building block for the synthesis of novel materials with unique optical and electronic properties. In environmental chemistry, 3-(1,3-Benzothiazol-2-yl)pent-4-en-2-ol has been studied for its potential use as a fluorescent probe for the detection of heavy metal ions in water.
Propiedades
Número CAS |
116058-96-9 |
|---|---|
Nombre del producto |
3-(1,3-Benzothiazol-2-yl)pent-4-en-2-ol |
Fórmula molecular |
C12H13NOS |
Peso molecular |
219.3 g/mol |
Nombre IUPAC |
3-(1,3-benzothiazol-2-yl)pent-4-en-2-ol |
InChI |
InChI=1S/C12H13NOS/c1-3-9(8(2)14)12-13-10-6-4-5-7-11(10)15-12/h3-9,14H,1H2,2H3 |
Clave InChI |
SOZLUISJBSHCPY-UHFFFAOYSA-N |
SMILES |
CC(C(C=C)C1=NC2=CC=CC=C2S1)O |
SMILES canónico |
CC(C(C=C)C1=NC2=CC=CC=C2S1)O |
Sinónimos |
2-Benzothiazoleethanol,beta-ethenyl-alpha-methyl-,(R*,S*)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



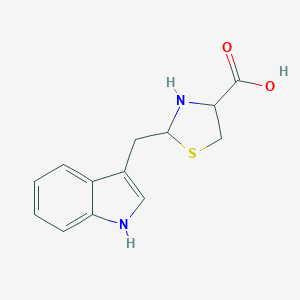
![5,10-Dihydroxy-2,8-dimethylpyrimido[5,4-g]quinazoline-4,6(1H,7H)-dione](/img/structure/B37523.png)
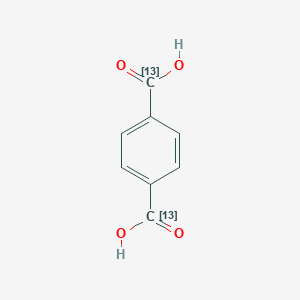
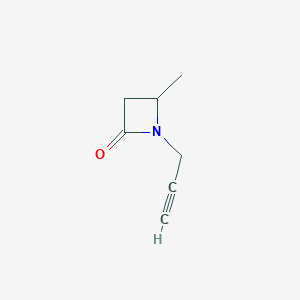

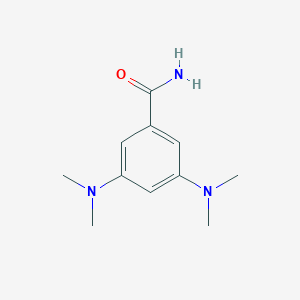

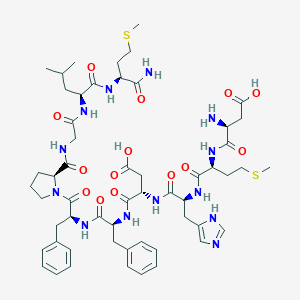


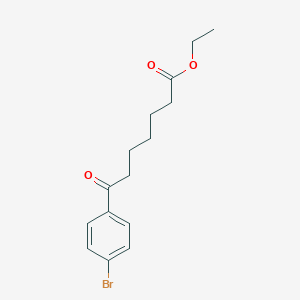
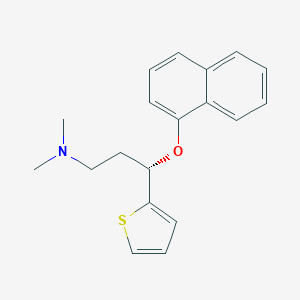

![2-(Prop-2-yn-1-yl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B37549.png)